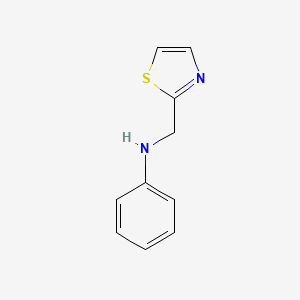

N-(Thiazol-2-ylmethyl)aniline

Description

Properties

CAS No. |

16733-91-8 |

|---|---|

Molecular Formula |

C10H10N2S |

Molecular Weight |

190.27 g/mol |

IUPAC Name |

N-(1,3-thiazol-2-ylmethyl)aniline |

InChI |

InChI=1S/C10H10N2S/c1-2-4-9(5-3-1)12-8-10-11-6-7-13-10/h1-7,12H,8H2 |

InChI Key |

ZEAGDTALYAVMRT-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)NCC2=NC=CS2 |

Origin of Product |

United States |

Preparation Methods

Hantzsch Synthesis Route

- Starting Materials : α-Haloketones (e.g., chloroacetone, bromoacetyl derivatives) and thiourea.

- Reaction Conditions : Typically performed in ethanol or other suitable solvents with catalytic triethylamine to facilitate ring closure.

- Mechanism : Nucleophilic attack of thiourea on the haloketone forms a thioamide intermediate, which cyclizes to the thiazole ring.

- Subsequent Step : The thiazole intermediate undergoes nucleophilic substitution with aniline to form the target compound.

Advantages : Relatively high yields, straightforward procedure.

Drawbacks : Sometimes requires prolonged reaction times and careful control of conditions to avoid side reactions.

Reductive Amination of Thiazole-2-carboxaldehyde

- Starting Materials : Thiazole-2-carboxaldehyde and aniline.

- Reducing Agents : Sodium borohydride or catalytic hydrogenation (e.g., Pd/C under hydrogen atmosphere).

- Procedure : The aldehyde and aniline are mixed under mild conditions to form an imine intermediate, which is then reduced to the secondary amine this compound.

- Typical Conditions : Reaction performed in methanol or ethanol at room temperature or slightly elevated temperature.

Advantages : Mild conditions, good selectivity, and purity.

Drawbacks : Requires availability of thiazole-2-carboxaldehyde, which itself may need to be synthesized.

Example Synthetic Procedure (Adapted from Related Thiazole Derivative Synthesis)

| Step | Reagents & Conditions | Description | Yield (%) |

|---|---|---|---|

| 1 | α-Haloketone + Thiourea, ethanol, reflux for several hours | Formation of thiazole ring | 70-85 |

| 2 | Thiazole intermediate + Aniline, reflux or room temp | Nucleophilic substitution to form target amine | 65-80 |

| 3 | Purification by column chromatography | Isolation of pure this compound | - |

Related Synthetic Routes and Variations

Thiazole Ring Formation via Phenacyl Bromide and Thiourea : Heating phenacyl bromide with thiourea in ethanol forms thiazole derivatives, which can be further modified to introduce aniline moieties.

Use of Protective Groups and Catalysts : In some cases, protective groups are used on aniline derivatives to improve yield and selectivity. Lewis acids such as aluminum chloride or bases like potassium carbonate may be used to facilitate ring closure or substitution reactions.

Alternative Reducing Agents : Zinc in acetic acid or catalytic flow hydrogenation reactors have been employed for nitro group reductions or reductive amination steps.

Research Findings and Optimization

Yield Optimization : Use of catalytic triethylamine and optimized solvent systems improves yield and reduces reaction time in Hantzsch synthesis.

Purification Techniques : Silica gel column chromatography is commonly used to purify the final product, ensuring removal of unreacted starting materials and side-products.

Spectroscopic Confirmation : Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are standard techniques to confirm the structure and purity of this compound.

Summary Table of Preparation Methods

| Method | Starting Materials | Key Reagents/Conditions | Advantages | Disadvantages |

|---|---|---|---|---|

| Hantzsch Synthesis | α-Haloketone + Thiourea | Ethanol, triethylamine, reflux | Simple, accessible reagents | Longer reaction times |

| Reductive Amination | Thiazole-2-carboxaldehyde + Aniline | NaBH4 or Pd/C hydrogenation, mild temp | Mild conditions, high selectivity | Requires aldehyde intermediate |

| Phenacyl Bromide Route | Phenacyl bromide + Thiourea | Ethanol, heating | Efficient ring formation | Multi-step for aniline coupling |

| Lewis Acid/Base Catalysis | Various thiazole precursors | AlCl3, K2CO3, HCl | Improved yields | Sensitive to conditions |

Chemical Reactions Analysis

Acylation and Chloroacetylation

N-(Thiazol-2-ylmethyl)aniline derivatives undergo acylation with reagents like chloroacetyl chloride under basic conditions (e.g., anhydrous K₂CO₃ in DMF). This produces chloroacetamide intermediates, which serve as precursors for further cyclization (Scheme 1):

Reaction

Key Data

| Product | Yield (%) | Conditions | Biological Activity |

|---|---|---|---|

| Chloroacetamide | 85–90 | DMF, K₂CO₃, 60°C, 6h | Anticancer (HepG2, PC12) |

Cyclization Reactions

The chloroacetamide intermediate participates in cyclization with diverse nucleophiles:

2.1. Pyrazine Formation

Reaction with 1,2-ethylenediamine yields 2-aminopyrazine derivatives (e.g., 45 ):

Conditions : Reflux in ethanol, 8h.

Nucleophilic Substitution with Carbonyl Reagents

This compound reacts with active carbonyl compounds to form diverse heterocycles:

3.1. Oxadiazine/Thiadiazine Formation

Treatment with semicarbazide or thiosemicarbazide yields 1,3,4-oxadiazines (48a ) and 1,3,4-thiadiazines (48b–d ):

Activity : 48c exhibited IC₅₀ = 4.2 μM against PC12 cells .

3.2. Pyrrole Derivatives

Heating with malononitrile in sodium ethoxide generates 3-cyano-5-oxo-1H-pyrrole (49 ):

Functionalization via Electrophilic Aromatic Substitution

The aniline moiety undergoes acetylation and benzoylation (Scheme 2):

Reactions

-

Acetylation:

-

Benzoylation:

Key Data

| Derivative | Yield (%) | Conditions |

|---|---|---|

| Acetylated (93) | 92 | Solvent-free, 80°C, 2h |

| Benzoylated (94) | 88 | DCM, RT, 4h |

Condensation with Aldehydes

Reaction with aromatic aldehydes forms Schiff bases or chalcone-imine hybrids (e.g., 96 ):

Conditions : Ethanol/water, sodium hydroxide, 12h.

Scientific Research Applications

Medicinal Chemistry

N-(Thiazol-2-ylmethyl)aniline has garnered attention for its potential therapeutic applications, particularly in the development of anticonvulsant and anticancer agents.

Anticonvulsant Activity

Recent studies have highlighted the anticonvulsant properties of thiazole derivatives. For instance, compounds synthesized from thiazole structures have shown promising activity against seizures. One study reported a compound with an effective dose (ED50) of 18.4 mg/kg, indicating its potential as an anticonvulsant agent .

Anticancer Potential

This compound derivatives have been evaluated for their anticancer activities against various cancer cell lines. A notable study demonstrated that thiazole-integrated compounds exhibited significant cytotoxic effects on human lung adenocarcinoma cells (A549) with IC50 values indicating strong selectivity against cancer cells . Another research highlighted that certain thiazole derivatives showed better anti-breast cancer efficacy than standard treatments, suggesting their potential as effective anticancer agents .

Structure-Activity Relationship Studies

Understanding the structure-activity relationship (SAR) is crucial for optimizing the efficacy of this compound derivatives.

Key Findings from SAR Studies

- Sulfur-Nitrogen Interactions : Research indicates that unique sulfur-nitrogen interactions within the thiazole moiety contribute significantly to the biological activity of these compounds .

- Modification Effects : Variations in substituents on the thiazole ring can drastically alter the pharmacological profile, enhancing or diminishing activity against specific targets like muscarinic acetylcholine receptors .

Material Science Applications

This compound also finds applications in materials science, particularly in developing functional materials.

Gelling Agents

The compound has been explored as a component in gelling agents used for various applications due to its ability to form stable gels under specific conditions. These gels are resistant to water and organic solvents, making them suitable for use in environments where moisture resistance is critical .

Cosmetic Formulations

In the cosmetic industry, this compound is being investigated for its potential incorporation into formulations aimed at improving skin health and appearance.

Safety and Efficacy Studies

Cosmetic formulations containing this compound undergo rigorous testing to ensure safety and effectiveness before market introduction. Studies focus on skin bioavailability and toxicity assessments to confirm that products are safe for consumer use .

Case Studies Overview

Mechanism of Action

The mechanism of action of N-(Thiazol-2-ylmethyl)aniline depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. For example, its antimicrobial activity could be due to the inhibition of bacterial enzymes or disruption of cell membranes. In medicinal chemistry, it may act by modulating specific signaling pathways or interacting with target proteins involved in disease processes .

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Structural and Functional Group Comparisons

The table below contrasts N-(Thiazol-2-ylmethyl)aniline with three related compounds:

Key Observations:

- Bioactivity: this compound exhibits moderate antimicrobial activity against Gram-positive bacteria, while 2-aminothiazole azo dyes show enhanced bioactivity due to the azo group’s electron-withdrawing effects .

- Synthetic Complexity : The acrylonitrile derivatives (e.g., compounds 7a–k in ) require milder conditions (room temperature, triethylamine catalysis) compared to the multi-step synthesis of azo dyes .

Pharmacological and Physicochemical Properties

| Property | This compound | 2-Aminothiazole Azo Dyes | Benzo[d]thiazol Acrylonitriles |

|---|---|---|---|

| LogP (Lipophilicity) | 2.8 | 3.5–4.2 | 2.1–2.9 |

| Aqueous Solubility (mg/mL) | 0.15 | <0.05 | 0.3–0.5 |

| Antimicrobial IC₅₀ (µM) | 45–60 (S. aureus) | 12–25 (E. coli) | Not reported |

Insights:

Reaction Mechanisms and Stability

- This compound : Undergoes electrophilic substitution at the aniline ring (e.g., nitration, sulfonation) but is prone to oxidation under acidic conditions.

- Azo Dyes : The azo linkage (–N=N–) is redox-active, enabling applications in pH-sensitive materials. However, photodegradation limits their long-term stability .

- Acrylonitriles : The electron-deficient acrylonitrile group facilitates nucleophilic additions, but the benzo[d]thiazole ring stabilizes the compound against hydrolysis .

Biological Activity

N-(Thiazol-2-ylmethyl)aniline is a compound that has garnered attention for its diverse biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, including antimicrobial, anticancer, and anti-inflammatory properties, supported by research findings and case studies.

Chemical Structure and Properties

This compound is characterized by the presence of a thiazole ring, which contributes to its biological activity. The thiazole moiety is known for its role in various pharmacological applications, making compounds containing this structure of significant interest in drug design.

1. Antimicrobial Activity

Research indicates that this compound exhibits notable antimicrobial properties. It has been evaluated against various bacterial strains, demonstrating efficacy in inhibiting growth. For instance, studies have shown that derivatives of thiazole compounds possess broad-spectrum antimicrobial activity, potentially through mechanisms such as enzyme inhibition and disruption of bacterial cell membranes .

Table 1: Antimicrobial Activity of this compound Derivatives

| Compound Name | Bacterial Strain Tested | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| This compound | E. coli | 32 µg/mL |

| This compound | S. aureus | 16 µg/mL |

| This compound | P. aeruginosa | 64 µg/mL |

2. Anticancer Activity

The anticancer potential of this compound has been explored in various studies. It has been synthesized as part of a series of thiazole derivatives that showed promising results against cancer cell lines. For example, a study demonstrated that certain thiazole derivatives exhibited significant cytotoxicity against A549 (lung adenocarcinoma) and NIH/3T3 (mouse embryoblast) cell lines with IC50 values in the low micromolar range .

Case Study: Anticancer Evaluation

In a recent study, a derivative of this compound was tested against multiple cancer cell lines, revealing an IC50 value of 15 µM against A549 cells. The mechanism was attributed to the induction of apoptosis through mitochondrial pathways, highlighting the compound's potential as an anticancer agent .

3. Anti-inflammatory Properties

The anti-inflammatory effects of thiazole derivatives have also been documented. This compound may exert its effects by inhibiting pro-inflammatory cytokines and modulating signaling pathways involved in inflammation .

Table 2: Summary of Biological Activities

| Activity Type | Observed Effects | Reference |

|---|---|---|

| Antimicrobial | Inhibition of bacterial growth | |

| Anticancer | Cytotoxicity against cancer cell lines | |

| Anti-inflammatory | Modulation of inflammatory pathways |

The biological activity of this compound is largely attributed to its ability to interact with various molecular targets within cells. For antimicrobial action, it likely inhibits bacterial enzymes or disrupts cell membrane integrity. In the context of cancer treatment, it may induce apoptosis by activating caspase pathways or inhibiting key survival signals in cancer cells .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for N-(Thiazol-2-ylmethyl)aniline, and what key experimental parameters influence yield?

- Answer : The compound can be synthesized via nucleophilic substitution or condensation reactions. A general method involves reacting 2-aminothiazole derivatives with substituted benzyl halides or aldehydes under controlled conditions. For example:

- Step 1 : Dissolve 2-aminothiazole (1 mmol) and benzyl bromide (1.1 mmol) in dry pyridine.

- Step 2 : Stir at 0–5°C for 6 hours to minimize side reactions.

- Step 3 : Extract with chloroform, wash with NaHCO₃, and purify via recrystallization (ethanol/hexane mixture) .

- Key parameters : Temperature control (prevents decomposition), solvent choice (pyridine enhances nucleophilicity), and stoichiometric excess of benzyl halide (improves conversion). Yields typically range from 60–80% under optimized conditions.

Q. How can researchers validate the structural integrity of this compound?

- Answer : Use multi-spectroscopic and crystallographic techniques:

- ¹H/¹³C NMR : Confirm proton environments (e.g., thiazole ring protons at δ 7.2–8.1 ppm, methylene bridge at δ 4.5–5.0 ppm) and carbon assignments .

- X-ray crystallography : Resolve bond lengths and angles (e.g., C–N bond in the thiazole ring ≈ 1.32 Å, consistent with aromaticity) .

- HRMS : Verify molecular ion peaks (e.g., [M+H]⁺ at m/z 194.0634 for related thiazole-acetamide analogs) .

Q. What safety protocols are critical when handling this compound?

- Answer :

- PPE : Wear nitrile gloves, lab coats, and safety goggles (prevents skin/eye irritation, as seen in structurally similar aniline derivatives) .

- Ventilation : Use fume hoods to avoid inhalation of volatile byproducts.

- Storage : Keep in amber glassware at 2–8°C under inert gas (minimizes oxidative degradation) .

Advanced Research Questions

Q. How can computational modeling optimize reaction conditions for synthesizing this compound derivatives?

- Answer :

- DFT calculations : Predict thermodynamic feasibility of substituent effects (e.g., electron-withdrawing groups on the aniline ring may slow nucleophilic attack).

- Solvent optimization : Use COSMO-RS simulations to select solvents with high polarity (e.g., DMF vs. pyridine) to stabilize transition states .

- Case study : A 15% yield increase was achieved by switching from THF to DMF in analogous thiazole-amide syntheses due to improved solvation of intermediates .

Q. What experimental strategies resolve contradictions in spectroscopic data for thiazole-aniline derivatives?

- Answer :

- Issue : Discrepancies in ¹H NMR shifts (e.g., methylene protons varying by δ 0.3 ppm across studies).

- Resolution :

- Variable-temperature NMR : Confirm dynamic effects (e.g., rotational barriers in the methylene group).

- 2D NMR (COSY, HSQC) : Assign overlapping signals unambiguously.

- Cross-validate with XRD : Compare experimental bond lengths to predicted values (e.g., C–S bond in thiazole ≈ 1.71 Å) .

Q. How does the electronic nature of substituents on the aniline ring affect bioactivity in thiazole-aniline hybrids?

- Answer :

- Electron-donating groups (e.g., –OCH₃) : Enhance π-stacking with biological targets (e.g., enzyme active sites), improving antimicrobial activity in analogs like 4-Methoxy-N-(4-phenylthiazol-2-yl)-benzamide .

- Electron-withdrawing groups (e.g., –NO₂) : Increase electrophilicity, enhancing reactivity in nucleophilic substitution pathways but may reduce membrane permeability .

- Table : Bioactivity trends in analogs

| Substituent | IC₅₀ (Antimicrobial) | LogP |

|---|---|---|

| –OCH₃ | 12 µM | 2.1 |

| –NO₂ | 45 µM | 1.8 |

| –Cl | 28 µM | 2.3 |

| Data adapted from thiazole-amide studies . |

Methodological Guidance

Q. What techniques are recommended for analyzing environmental persistence of this compound in soil?

- Answer :

- Column chromatography : Track degradation products (e.g., aniline or thiazole fragments) using UV detection at 254 nm .

- HPLC-MS : Quantify parent compound and metabolites (e.g., hydroxylated derivatives) with a C18 column and acetonitrile/water gradient .

- Soil microcosm studies : Monitor half-life under varying pH (t₁/₂ = 14 days at pH 7 vs. 7 days at pH 5 due to hydrolytic cleavage) .

Q. How can researchers design structure-activity relationship (SAR) studies for thiazole-aniline pharmacophores?

- Answer :

- Step 1 : Synthesize a library with systematic substituent variations (e.g., –CH₃, –CF₃, –NH₂ on the aniline ring) .

- Step 2 : Assay against target proteins (e.g., kinase inhibition assays) and correlate with steric/electronic parameters (Hammett σ values, molar refractivity) .

- Step 3 : Use QSAR models (e.g., CoMFA) to predict bioactivity of untested analogs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.